molecular formula C10H18ClN B2561735 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2580248-69-5

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2561735
CAS No.: 2580248-69-5
M. Wt: 187.71
InChI Key: LDFUFSLBKRTFBU-UHFFFAOYSA-N
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Description

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine derivative featuring a strained bicyclo[1.1.1]pentane core substituted with a cyclopentyl group at the 3-position. The bicyclo[1.1.1]pentane scaffold is prized for its high bond angle strain (~100 kcal/mol), which confers unique reactivity and physicochemical properties, such as improved metabolic stability and enhanced binding affinity in drug design .

The hydrochloride salt form enhances solubility for synthetic and pharmacological applications. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is synthesized via radical fluorination of precursor azides , and 3-phenyl derivatives are prepared via metal-free homolytic aromatic alkylation .

Properties

IUPAC Name

3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFUFSLBKRTFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel flash chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 3-cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride, highlighting differences in substituents, synthesis, and properties:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Synthesis Method Melting Point/Properties Applications/Notes
Bicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₁₀ClN 119.59 22287-35-0 Azide reduction or strain-release amination 240°C (crystalline powder) Used in BACE1 inhibitors ; foundational scaffold for derivatization
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl C₅H₉ClFN 137.58 1826900-79-1 Radical fluorination of azides 2–8°C storage (sensitive to degradation) Enhances electronegativity; potential for CNS-targeting drugs
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl C₁₁H₁₄ClN 195.69 83249-11-0 Metal-free homolytic alkylation of benzene Marketed industrially (90% purity) Lipophilic substituent; improves binding in hydrophobic pockets
3-Methylbicyclo[1.1.1]pentan-1-amine HCl C₆H₁₂ClN 133.62 796963-34-3 Aminoalkylation of [1.1.1]propellane Soluble in DMSO; stable at RT Compact substituent; reduces steric hindrance
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine HCl C₉H₁₄ClN 171.67 2287331-95-5 Cyclobutyl radical addition (method analogous to ) Not reported Intermediate for peptidomimetics; balances strain and bulk
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine HCl C₁₀H₁₆ClN 185.69 Not explicitly listed Likely via cyclopentyl radical addition (similar to ) Data unavailable (inference: higher lipophilicity) Potential for enhanced steric effects and prolonged pharmacokinetics

Structural and Functional Insights

  • Electron-Withdrawing vs. In contrast, alkyl (methyl, cyclopentyl) and aryl (phenyl) groups enhance lipophilicity, favoring membrane permeability .
  • Steric Effects : Cyclopentyl and phenyl substituents introduce significant steric bulk, which may improve target selectivity but reduce synthetic accessibility. The methyl group offers minimal steric hindrance, making it suitable for congested binding sites .
  • Synthetic Complexity : Fluorinated and phenyl derivatives require specialized methods (radical fluorination, homolytic alkylation), whereas methyl and cyclopentyl analogs may leverage simpler radical or strain-release strategies .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Cyclopentyl and phenyl derivatives exhibit higher logP values compared to methyl or parent amines, suggesting improved blood-brain barrier penetration .
  • Metabolic Stability : The bicyclo[1.1.1]pentane core resists oxidative metabolism, but bulky substituents (e.g., cyclopentyl) may further slow hepatic clearance .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, though cyclopentyl’s hydrophobicity may necessitate formulation optimization .

Biological Activity

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride, also known as ML311, is a compound with significant biological activity, particularly as a selective inhibitor in cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₈H₂₄ClN
  • Molecular Weight: 295.84 g/mol
  • CAS Number: 315698-17-0

ML311 functions primarily as an inhibitor of the Mcl-1/Bim interaction, which is crucial for cell survival in various cancer types. The Mcl-1 protein is a member of the Bcl-2 family and plays a pivotal role in regulating apoptosis (programmed cell death). By disrupting this interaction, ML311 promotes the apoptosis of cancer cells that are dependent on Mcl-1 for survival.

In Vitro Studies

In vitro studies have demonstrated that ML311 exhibits potent growth-inhibitory effects across various cancer cell lines:

Cell LineEC50 (μM)Maximal Effect (%)
MCL-1-17800.31>80
DHL-63.3>80
NCI-H9291.6>80
Bcl2-18631.1>80

ML311 has shown strong growth inhibition with a GI50 of less than 900 nM in nine different cell types, indicating its potential as a broad-spectrum anticancer agent.

Case Studies

A study published by Bannister et al. (2012) highlighted the effectiveness of ML311 in lymphoid tumorigenesis models, where it significantly reduced tumor growth in vivo by promoting apoptosis in Mcl-1 dependent cells . Another investigation indicated that ML311 could be used to sensitize resistant leukemia cells to chemotherapy by targeting the Mcl-1 pathway, thereby enhancing the efficacy of existing treatments .

Potential Therapeutic Applications

Given its mechanism of action and biological activity, ML311 is being explored for several therapeutic applications:

  • Cancer Treatment: Particularly in hematological malignancies where Mcl-1 is overexpressed.
  • Combination Therapy: Enhancing the effectiveness of other chemotherapeutic agents by overcoming resistance mechanisms associated with Bcl-2 family proteins.

Safety and Toxicology

While ML311 shows promise as an anticancer agent, safety profiles are essential for clinical applications. Preliminary toxicity studies indicate manageable side effects; however, further investigations are needed to establish comprehensive safety data.

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